molecular formula C19H32O3 B14497282 Methyl 4-(5-decylfuran-2-YL)butanoate CAS No. 64137-40-2

Methyl 4-(5-decylfuran-2-YL)butanoate

Cat. No.: B14497282
CAS No.: 64137-40-2
M. Wt: 308.5 g/mol
InChI Key: ONDNODKIBHXUOG-UHFFFAOYSA-N
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Description

Methyl 4-(5-decylfuran-2-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a long decyl chain, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-decylfuran-2-yl)butanoate typically involves the esterification of 4-(5-decylfuran-2-yl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

4-(5-decylfuran-2-yl)butanoic acid+methanolH2SO4Methyl 4-(5-decylfuran-2-yl)butanoate+water\text{4-(5-decylfuran-2-yl)butanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 4-(5-decylfuran-2-yl)butanoic acid+methanolH2​SO4​​Methyl 4-(5-decylfuran-2-yl)butanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-decylfuran-2-yl)butanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(5-decylfuran-2-yl)butanoic acid and methanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Transesterification: The ester can react with another alcohol to form a different ester and methanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: 4-(5-decylfuran-2-yl)butanoic acid and methanol.

    Reduction: 4-(5-decylfuran-2-yl)butanol.

    Transesterification: A different ester and methanol.

Scientific Research Applications

Methyl 4-(5-decylfuran-2-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a model compound to study esterification and transesterification reactions.

    Biology: Investigated for its potential biological activity due to the presence of the furan ring.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the flavor and fragrance industry for its unique aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 4-(5-decylfuran-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.

    Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent and in the fragrance industry.

    Methyl 4-(5-methylfuran-2-yl)butanoate: A similar compound with a methyl group instead of a decyl chain.

Uniqueness

Methyl 4-(5-decylfuran-2-yl)butanoate is unique due to its long decyl chain and the presence of the furan ring, which imparts distinct chemical and physical properties

Properties

CAS No.

64137-40-2

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

methyl 4-(5-decylfuran-2-yl)butanoate

InChI

InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3

InChI Key

ONDNODKIBHXUOG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC=C(O1)CCCC(=O)OC

Origin of Product

United States

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